Queuine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROLENTHWJFLR-ACLDMZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895854 | |
| Record name | Queuine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72496-59-4 | |
| Record name | Queuine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Queuine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Queuine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Queuine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUEUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAK6EYX2BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Queuine Metabolism and Biochemical Pathways
De Novo Queuosine (B110006) Biosynthesis in Prokaryotes
Bacteria are the primary producers of queuine (B138834) through a complex de novo biosynthesis pathway. nih.govacs.org This pathway leads to the formation of queuosine (Q), the nucleoside form of this compound, which is then inserted into tRNAs. mdpi.comacs.org
Enzymatic Pathways and Key Intermediates (e.g., preQ₀, preQ₁)
The de novo biosynthesis of queuosine in bacteria starts with guanosine (B1672433) triphosphate (GTP). nih.govmdpi.comnih.gov The pathway involves several enzymatic steps and key intermediates, including preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine). nih.govmdpi.comnih.gov
The initial step in the biosynthesis pathway, the conversion of GTP to 7,8-dihydroneopterin-3′-triphosphate (H₂NTP), is shared with the biosynthesis of tetrahydrofolate and biopterin. mdpi.comasm.org This reaction is catalyzed by GTP cyclohydrolase I (EC 3.5.4.16), encoded by folE genes. mdpi.comasm.org
Subsequently, H₂NTP is converted to 6-carboxy-5,6,7,8-tetrahydropterin by the enzyme 6-carboxytetrahydropterin synthase (EC 4.1.2.50), encoded by the queD gene. enzyme-database.org This intermediate is then processed by QueE, leading to the formation of preQ₀. mdpi.com PreQ₀ is further reduced to preQ₁ by the enzyme QueF (EC 1.7.1.13). mdpi.comasm.org
The preQ₁ intermediate is then inserted into the wobble position (position 34) of target tRNAs by a bacterial-type tRNA-guanine transglycosylase (bTGT) (EC 2.4.2.29), replacing the existing guanine (B1146940) base. acs.orgnih.govnih.govqmul.ac.ukexpasy.org This reaction is a hallmark of the queuosine biosynthesis pathway. Following the insertion of preQ₁, additional enzymatic steps catalyzed by QueA and QueG (or QueH) are required to mature the preQ₁ into the final queuosine modification on the tRNA. acs.orgnih.govmdpi.comnih.gov
The de novo synthesis pathway is metabolically costly, requiring multiple enzymes and cofactors, including iron ions and a vitamin B12 coenzyme. mdpi.compnas.org
Here is a summary of the key enzymatic steps and intermediates in bacterial de novo queuosine biosynthesis:
| Step | Substrate | Enzyme | Gene | Product |
| 1 | GTP | GTP cyclohydrolase I | folE | H₂NTP |
| 2 | H₂NTP | 6-carboxytetrahydropterin synthase | queD | 6-carboxy-5,6,7,8-tetrahydropterin |
| 3 | 6-carboxy-5,6,7,8-tetrahydropterin | QueE | queE | preQ₀ |
| 4 | preQ₀ | QueF | queF | preQ₁ |
| 5 | preQ₁ + tRNA(G₃₄) | bacterial tRNA-guanine transglycosylase (bTGT) | tgt | preQ₁-tRNA(preQ₁₃₄) + Guanine |
| 6 | preQ₁-tRNA(preQ₁₃₄) | QueA, QueG/QueH | queA, queG, queH | Q-tRNA(Q₃₄) |
Genetic Components and Regulatory Mechanisms of Bacterial Biosynthesis (e.g., queC, queD, queE, queF genes)
The genes involved in bacterial queuosine biosynthesis are often clustered and include queC, queD, queE, and queF, among others like folE, tgt, queA, and queG/queH. nih.govmdpi.comnih.govpnas.org The queC gene encodes 7-cyano-7-deazaguanine synthase (EC 6.3.4.20), which is involved in the conversion to preQ₀. enzyme-database.org queD encodes 6-carboxytetrahydropterin synthase. enzyme-database.org queE is also involved in preQ₀ synthesis. mdpi.com queF encodes the enzyme that reduces preQ₀ to preQ₁. mdpi.comasm.org
Regulation of these genes can be influenced by the availability of precursors and the metabolic state of the cell. Some genes downstream of predicted preQ₁ riboswitches in the RegPrecise database include queC, queD, queE, queF, and yhhQ. pnas.org
Eukaryotic this compound Acquisition and Salvage
Eukaryotes, including humans, lack the de novo biosynthesis pathway for this compound and must acquire it from exogenous sources. nih.govacs.orgnih.gov This acquisition primarily occurs through dietary intake and the activity of the gut microbiota. mdpi.comnih.govacs.org Once acquired, this compound is salvaged and incorporated into tRNA. mdpi.comacs.org
Exogenous Sourcing of this compound: Dietary Intake and Microbiota Dependence
Eukaryotes obtain this compound from their diet and from the microorganisms residing in their gut. mdpi.comnih.govacs.orgnih.govbiorxiv.org this compound has been detected in various food products, such as tomatoes, wheat, coconut water, and milk. nih.govdrugbank.com This highlights the importance of dietary intake as a source of this micronutrient.
Role of the Gut Microbiome as a Primary Source of this compound
The gut microbiome is a significant and often primary source of this compound for eukaryotic hosts. mdpi.complos.orgnih.govnih.govbiorxiv.orgembopress.org Bacteria in the gut are capable of synthesizing this compound de novo and releasing it into the intestinal environment. mdpi.complos.orgnih.gov Eukaryotic cells in the host can then salvage this bacterially produced this compound. mdpi.complos.orgnih.gov The composition and metabolic activity of the gut microbiome can therefore directly influence the availability of this compound to the host. biorxiv.orgbiorxiv.org Studies have shown that germ-free mice, lacking a gut microbiome, are deficient in queuosine-modified tRNAs, which can be restored by administering this compound. mdpi.comembopress.org
Intracellular this compound Salvage Pathways
Eukaryotes rely on salvaging this compound from exogenous sources. nih.govwikipedia.orgacs.orgdrugbank.com This salvage is crucial because eukaryotes lack the de novo biosynthesis pathway found in most bacteria. nih.govoup.comacs.org
Conversion of Queuosine to this compound Base for Re-utilization
While this compound (the base) can be salvaged directly from the extracellular space, exogenous queuosine nucleoside (Q) can also serve as a source of this compound. nih.gov Early studies suggested that imported queuosine might be converted to its 5'-nucleotide. nih.gov Salvage of the this compound base from tRNA turnover could potentially occur from queuosine (Q), queuosine-5'-monophosphate (Q-5'MP), or queuosine-3'-monophosphate (Q-3'MP). nih.gov The queuosine salvage pathway involves enzymatic reactions that convert queuosine into its nucleobase form, this compound, allowing for its reuse in tRNA synthesis. ontosight.ai This process is mediated by enzymes that hydrolyze the N-glycosidic bond between the queuosine base and the ribose sugar. ontosight.ai The resulting this compound can then be converted to queuosine monophosphate (QMP) by this compound phosphoribosyltransferase, which can be reused for new tRNA synthesis. ontosight.ai
Identification and Functional Analysis of this compound Salvage Enzymes (e.g., DUF2419/C9orf64)
Comparative genomic analysis led to the discovery of the DUF2419 protein family as being required for this compound salvage in Schizosaccharomyces pombe. nih.govnih.gov The human homolog of DUF2419 is C9orf64, which has been shown to share this role. nih.govnih.govwikipedia.org Structural and biochemical evidence demonstrates that the human ortholog QNG1 (C9orf64), formerly DUF2419, functions as a hydrolase that releases this compound from queuosine-5'-monophosphate, which is identified as the biological substrate. nih.govwikipedia.orgrcsb.orgoup.com This activity is essential for the salvage of this compound from exogenous queuosine after its phosphorylation by a cellular kinase. nih.govoup.com QNG1 is highly expressed in the liver, suggesting its importance in this compound salvage and recycling in this organ. nih.govrcsb.orgoup.com The protein is a member of the DUF2419 superfamily. wikipedia.org
Queuosine Modification of Transfer RNA (tRNA)
Queuosine modification is a critical post-transcriptional modification found at the wobble position (position 34) of specific tRNAs, including those for aspartic acid, asparagine, histidine, and tyrosine, which have GUN anticodons. nih.govoup.comacs.orgdrugbank.comnih.govnih.govresearchgate.netnih.govoup.com This modification involves the insertion of the this compound base into the tRNA. nih.govacs.orgdrugbank.comnih.gov
In eukaryotes, the incorporation of this compound into tRNA is catalyzed by the eukaryotic tRNA-guanine transglycosylase (eTGT) complex. nih.govacs.orgdrugbank.comnih.govoup.com This complex is a heterodimer composed of a catalytic subunit (QTRT1) and an accessory subunit (QTRTD1, also referred to as QTRT2 in some contexts). nih.govacs.orgdrugbank.comoup.com The eTGT complex exchanges a guanine base at position 34 of the target tRNA with the this compound base. nih.govacs.orgdrugbank.com Unlike bacterial TGTs, which incorporate a precursor (preQ1), the eukaryotic enzyme directly inserts this compound. acs.orgoup.com
The queuosine modification of tRNA plays essential roles in protein synthesis, influencing tRNA folding, stability, and decoding. acs.org Q-modification is known to enhance decoding speed and tune decoding accuracy during translation. oup.com It can also modulate tRNA fragment biogenesis. oup.com The levels of queuosine-modified tRNAs in eukaryotes reflect the bioavailability of the precursor this compound, linking nutrition and the gut microbiome to translational control. oup.comnih.govembopress.org Nutritionally determined queuosine-tRNA levels can affect methylation on neighboring nucleotides and control the translational speed of codons decoded by queuosine-modified tRNAs, as well as near-cognate codons. embopress.org Altered translation due to this compound depletion can lead to unfolded proteins, triggering endoplasmic reticulum stress and activating the unfolded protein response. embopress.org
In humans, queuosine at position 34 in tRNATyr and tRNAAsp can be further glycosylated to form galactosyl-queuosine (galQ) and mannosyl-queuosine (manQ), respectively. nih.govoup.comacs.orgresearchgate.net These glycosylated forms can be detected and quantified using methods like LC/MS or specific gel electrophoresis techniques. acs.orgresearchgate.net Studies on modification kinetics in human cell lines show that tRNAAsp is modified with this compound fastest, followed by tRNAHis, tRNATyr, and tRNAAsn. researchgate.net Glycosylation occurs at a slower rate for tRNAAsp compared to this compound modification, but at a similar rate for tRNATyr. researchgate.net
Here is a representation of the tRNAs modified by queuosine:
| Amino Acid | Anticodon (GUN) |
| Aspartic acid | GUC |
| Asparagine | GUU |
| Histidine | GUG |
| Tyrosine | GUA |
In humans, further glycosylation occurs:
| tRNA | Glycosylation | Modified Form |
| tRNATyr | Galactose | Galactosyl-queuosine |
| tRNAAsp | Mannose | Mannosyl-queuosine |
The Enzymatic Exchange of Guanine for this compound at the Wobble Position
The critical step in this compound metabolism is the replacement of guanine (G) with this compound (q) at the wobble position (position 34) of specific tRNAs researchgate.netmdpi.com. This base-exchange reaction is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT) researchgate.net. This process is unique as it involves the cleavage and formation of an N-glycosidic bond in a non-energy-dependent manner mdpi.com.
Characterization of tRNA-Guanine Transglycosylase (TGT) in Prokaryotes
In prokaryotes, the TGT enzyme is typically a homodimer mdpi.compnas.org. Prokaryotic TGT utilizes the this compound precursor, preQ(_1) (7-aminomethyl-7-deazaguanine), as its substrate, inserting it into the tRNA mdpi.comoup.commdpi.com. The inserted preQ(_1) is then further modified through subsequent enzymatic steps to become queuosine oup.comnih.gov. Studies on E. coli TGT have shown that the hydrolysis products of Q-modified tRNA (Q-nucleoside, Q-nucleotide, or this compound base) are not substrates for the bacterial enzyme mdpi.com.
Structural and Functional Analysis of Eukaryotic TGT (eTGT) Complex
In contrast to the prokaryotic enzyme, eukaryotic TGT (eTGT) functions as a heterodimer researchgate.netmdpi.com. This complex is responsible for directly inserting the this compound base (q) into the target tRNAs, resulting in the formation of queuosine (Q) in situ pnas.orgnih.gov. Structural and functional analyses of eTGT have revealed key differences compared to its bacterial counterpart, particularly in substrate binding, which allows it to accommodate this compound rather than preQ(_1) pnas.org. The eukaryotic TGT complex has been found to localize on the outer mitochondrial membrane, where it is believed to modify both cytosolic and mitochondrial tRNA substrates researchgate.net.
Subunit Composition and Activity of eTGT (e.g., QTRT1, QTRT2/QTRTD1)
The eukaryotic TGT complex is composed of two evolutionarily related subunits: a catalytic subunit, QTRT1 (this compound tRNA-ribosyltransferase catalytic subunit 1), and an accessory, non-catalytic subunit, QTRT2 (this compound tRNA-Ribosyltransferase Accessory Subunit 2), also known as QTRTD1 (this compound tRNA guanine transglycosylase domain containing 1) researchgate.netmdpi.comamegroups.orgnih.govgenecards.org. While both subunits are necessary for eTGT activity, QTRT1 contains the catalytic site responsible for the base exchange reaction amegroups.orgazadyne.com. QTRTD1, despite lacking enzymatic activity itself, is essential for the function of the heterodimeric eTGT complex mdpi.com. The interaction between QTRT1 and QTRTD1 is crucial for the enzyme's activity and its interaction with tRNA researchgate.netazadyne.com.
| Subunit | Role in eTGT Complex | Enzymatic Activity | Gene Name |
| QTRT1 | Catalytic | Yes | QTRT1 |
| QTRT2 | Accessory/Non-catalytic | No | QTRT2/QTRTD1 |
Substrate Specificity for this compound Insertion into tRNA Isoacceptors (tRNAtyr, tRNAasn, tRNAasp, tRNAhis)
The TGT enzyme exhibits strict substrate specificity for the tRNA molecules it modifies azadyne.com. This compound is specifically inserted into tRNAs that contain a G(_34)UN anticodon sequence at the wobble position mdpi.comresearchgate.net. These tRNAs are isoacceptors for the amino acids tyrosine (tRNA(\text{Tyr})), asparagine (tRNA(\text{Asn})), aspartic acid (tRNA(\text{Asp})), and histidine (tRNA(\text{His})) mdpi.comresearchgate.net. The recognition determinants for this compound insertion are largely confined to the anticodon loop structure, particularly the U(_33)(_34)(_35) sequence within a 7-base loop azadyne.comnih.gov.
Distinct Hierarchy of this compound Incorporation into tRNA Species
Studies have indicated a distinct hierarchy in the incorporation of this compound into the different tRNA isoacceptors mdpi.com. Research in mice maintained on a this compound-deficient diet showed that the levels of Q-modified histidyl tRNA and asparaginyl tRNA were more significantly depleted compared to aspartyl tRNA and tyrosyl tRNA, suggesting that aspartyl tRNA may have precedence for this compound incorporation under limited supply mdpi.com.
Data Table: Relative Depletion of Q-modified tRNA in Mice on this compound-Deficient Diet
| tRNA Species | Relative Depletion of Q-modification (compared to normal levels) |
| tRNA(\text{His}) | To one-sixth |
| tRNA(\text{Asn}) | To one-sixth |
| tRNA(\text{Asp}) | No decrease observed |
| tRNA(\text{Tyr}) | No decrease observed |
Post-incorporation Modifications of Queuosine-containing tRNAs (e.g., mannosyl-Q, galactosyl-Q)
Following the incorporation of this compound and the formation of queuosine (Q) at the wobble position, some Q-containing tRNAs can undergo further modifications mdpi.comnih.gov. In mammals, the queuosine located in cytosolic aspartyl tRNA and tyrosyl tRNA can be further modified by the addition of sugar moieties mdpi.comnih.gov. Specifically, Q in tRNA(\text{Asp}) can be mannosylated to form mannosyl-queuosine (mannosyl-Q or manQ), while Q in tRNA(\text{Tyr}) can be galactosylated to form galactosyl-queuosine (galactosyl-Q or galQ) mdpi.comnih.govoup.comglycoforum.gr.jp. These glycosylations occur at the C4''-position of the cyclopentanediol moiety of queuosine mdpi.com. The enzymes responsible for these modifications are glycosyltransferases; QTMAN (formerly GTDC1) has been identified as the mannosyltransferase for tRNA(\text{Asp}), and QTGAL (formerly B3GNTL1) as the galactosyltransferase for tRNA(\text{Tyr}) nih.gov. These post-incorporation modifications can influence tRNA function, including codon recognition and translational efficiency oup.comglycoforum.gr.jp.
Biological Roles and Cellular Functions of Queuine and Q Trna Modification
Regulation of Translational Fidelity and Efficiency
The presence of queuosine (B110006) at the wobble position of tRNAs is critical for fine-tuning the interaction between tRNA anticodons and mRNA codons, thereby regulating the fidelity and efficiency of protein synthesis.
Impact of Queuosine at the Wobble Position on Codon-Anticodon Recognition
Modifications at the wobble position (position 34) of tRNA anticodons are known to alter codon decoding by either expanding or restricting codon recognition nih.govresearchgate.netmdpi.com. In the case of queuosine, its presence in tRNAs with GUN anticodons (where N can be A, U, C, or G) modulates the decoding of codons ending in C or U (NAC and NAU codons) nih.govresearchgate.netresearchgate.net. Specifically, queuosine modification expands the codon recognition of GUN anticodons from primarily recognizing NAC codons to recognizing both NAC and NAU codons nih.govresearchgate.netresearchgate.net. This expanded recognition ensures accurate and efficient translation of these codons.
While guanine (B1146940) (G) at the wobble position can theoretically pair with both cytosine (C) and uracil (B121893) (U) in the mRNA codon, the interaction with uracil is thermodynamically less stable tandfonline.com. Queuosine at the wobble position enables recognition of codons ending in either C or U without strongly favoring one over the other, contributing to accurate decoding tandfonline.com.
Modulation of Ribosomal Translation Speed and Accuracy by Q-tRNA
Q-tRNA modification plays important roles in regulating translation efficiency and fidelity researchgate.netresearchgate.netpnas.orgoup.comresearchgate.net. Q-modification is known to enhance decoding speed and tune decoding accuracy during translation oup.com. Studies have shown that Q-tRNA levels can control the translational speed of Q-decoded codons pnas.orgnih.gov.
Research in Q-deficient cells and mouse models has revealed that the loss of Q-tRNA modification can lead to an imbalance in the translation speed of codons researchgate.netembopress.org. This translational slowdown can be particularly prominent on certain codons embopress.org. The ability of tRNA modifications like queuosine to influence codon selection and optimality can dynamically shift translation towards specific sets of mRNAs nih.govresearchgate.netresearchgate.net.
Effects on Ribosomal Frameshifting and Protein Synthesis Output
Queuosine modifications are important in preventing frameshifting during ribosome decoding and slippage across the coding sequence at NAU codons, thus maintaining the correct reading frame and proper mRNA translation to the target protein nih.govresearchgate.net. Programmed ribosomal frameshifting is a process where the ribosome shifts to an alternative reading frame during translation, which can result in the production of different proteins from a single mRNA nih.govmdpi.com. Q-modification in tRNA is thought to help prevent such unintended frameshifting events at specific codons nih.govresearchgate.net.
While queuosine is important for maintaining the correct reading frame, studies investigating the involvement of Q-tRNA in programmed ribosomal frameshifting signals have shown that both hypo- and hypermodified tRNA can support efficient frameshifting in certain contexts, suggesting the effect might be context-dependent nih.gov.
Control of Cellular Processes and Signaling
Beyond its direct involvement in translation, queuine (B138834) and Q-tRNA modification have been linked to the regulation of various cellular processes and signaling pathways.
This compound's Role in Regulating Cell Proliferation and Differentiation
This compound has been suggested to play a role in regulating cell proliferation and differentiation portlandpress.commdpi.commdpi.comnih.gov. Hypo-modification of Q-tRNAs is closely associated with cell proliferation and malignancy portlandpress.comnih.gov. In terminally differentiated somatic cells, Q-family tRNAs are typically completely modified with queuosine portlandpress.comnih.gov.
Research has indicated that this compound may participate in the regulation of cell proliferation nih.gov. Studies have shown that the addition of purified this compound can influence cell proliferation, with effects being cell-type specific mdpi.commdpi.com. For example, this compound supplementation has been reported to either positively or negatively affect the proliferation of different cell lines mdpi.com. This compound treatment has also been shown to enhance cell proliferation and intestinal barrier functions in cell cultures and human colonoids biorxiv.orgnih.gov.
Conversely, the replacement of this compound with other compounds has been found to promote cellular differentiation in some cell lines mdpi.com. The ability of this compound to maintain the proliferative and pluripotent potential of certain cells in the presence of differentiating agents has also been observed pnas.org.
Influence on Cell Signaling Pathways and Gene Expression
This compound participates in various cellular functions, including cell signaling and alterations in the expression of growth-associated proto-oncogenes nih.gov. This compound has been shown to modulate signal-transduction pathways portlandpress.com.
Studies have linked this compound deficiency to changes in the expression of certain genes. For instance, this compound addition has been shown to reduce the transcript abundance of c-fos and increase that of c-myc in certain cell lines mdpi.com. This compound or Q-tRNA is suggested to inhibit cell proliferation, and research has indicated that this compound can downregulate the expression of proteins like Bcl2, which is involved in inhibiting apoptosis, suggesting a role in regulating cell death and participating in the regulation of cell proliferation nih.gov.
Furthermore, this compound's influence extends to pathways involved in stress response and metabolism. This compound protects cells against oxidative stress and antagonizes the negative effect that oxidation has on translation by inducing the expression of genes involved in the oxidative stress response, such as heat shock protein 70 (Hsp70), antioxidant enzymes, and enzymes involved in DNA repair pasteur.frasm.org. This compound deficiency has also been observed to induce metabolic changes, increasing glycolysis and glutaminolysis and the production of lactate (B86563) and ammonia (B1221849) mdpi.com. An elevation in lactate dehydrogenase (LDH) activity has also been observed in the absence of this compound mdpi.com.
This compound's role in cellular signaling is also suggested by its connection to the synthesis of important biochemicals. This compound is believed to contribute to the generation and maintenance of essential biochemical compounds like tyrosine, serotonin, dopamine (B1211576), epinephrine, norepinephrine, nitric oxide, and lipids nih.govdrugbank.com. Deficiency in this compound has been shown to result in decreased levels of the cofactor tetrahydrobiopterin (B1682763) (BH4), which is necessary for the synthesis of several neurotransmitters biorxiv.orgdrugbank.complos.org.
Cross-talk between Q-tRNA Modification and Other Epitranscriptomic Marks (e.g., DNMT2-dependent tRNA methylation)
The landscape of tRNA modifications is complex, and interactions exist between different modifications. One notable example is the cross-talk between Q-tRNA modification and methylation catalyzed by DNMT2 (DNA methyltransferase 2), also known as TRDMT1. DNMT2 is a conserved RNA methyltransferase that primarily methylates cytosine at position 38 (C38) in specific tRNAs, including tRNAAsp mdpi.comembopress.orgnih.gov.
Research indicates that Q modification can influence DNMT2-dependent tRNA methylation. Studies have shown that the presence of queuosine at position 34 can stimulate the activity of DNMT2 homologs, such as Pmt1 in Schizosaccharomyces pombe and DnmA in Dictyostelium discoideum. oup.comnih.gov. In mouse embryonic stem cells and various murine tissues, Q modification of tRNA has been shown to promote DNMT2-dependent m5C38 methylation oup.comembopress.org. While the precise mechanism by which this compound promotes C38 methylation on tRNAAsp is not fully understood, it is hypothesized that the Q modification might regulate DNMT2 activity by altering its enzymatic affinity embopress.org. This interplay highlights a dynamic modulation of tRNA methylation influenced by the availability of the micronutrient this compound embopress.orgnih.gov.
This compound's Involvement in Cellular Stress Responses (e.g., ER stress, unfolded protein response)
This compound and Q-tRNA modification have been implicated in cellular responses to stress, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, triggering the UPR to restore cellular homeostasis wikipedia.orgfrontiersin.orgmdpi.com.
Altered translation due to this compound depletion can result in the accumulation of misfolded protein aggregates, which in turn trigger ER stress and activate the UPR embopress.org. Studies in human cell lines and germ-free mice fed a queuosine-deficient diet have demonstrated that deregulation of translation in the absence of this compound leads to these stress responses embopress.org. Furthermore, Q modification has been suggested to protect its cognate tRNAs against ribonuclease cleavage under stress conditions, such as arsenite stress, which can otherwise lead to the production of tRNA fragments (tRNA halves) mdpi.com. This protective role of queuosine contributes to maintaining tRNA integrity and function during cellular stress.
Metabolic Regulation and Bioenergetics
This compound plays a significant role in regulating cellular metabolism and bioenergetics, influencing both aerobic and anaerobic pathways.
This compound's Influence on Aerobic and Anaerobic Metabolism
This compound has been shown to influence the balance between aerobic and anaerobic metabolism. Some evidence suggests that this compound supports aerobic metabolism tandfonline.comresearchgate.net. Conversely, this compound deficiency has been linked to an increase in anaerobic metabolism tandfonline.com. Studies have indicated that this compound can inhibit anaerobic metabolism and cell proliferation in certain contexts, such as in lymphoma tandfonline.com.
Regulation of Glycolytic Metabolism (e.g., Warburg Effect)
This compound deficiency has been specifically linked to the promotion of a Warburg-type metabolism, characterized by increased aerobic glycolysis mdpi.comnih.govresearchgate.netnih.govmedchemexpress.comdntb.gov.ua. The Warburg effect describes the phenomenon where cancer cells exhibit a high rate of glycolysis even in the presence of sufficient oxygen, leading to increased lactate production mdpi.comtandfonline.comnih.gov.
In HeLa cells, this compound depletion has been shown to promote this metabolic shift, resulting in increased aerobic glycolysis and glutaminolysis, accompanied by elevated production of ammonia and lactate, and increased lactate dehydrogenase (LDH) activity mdpi.comnih.govresearchgate.netnih.gov. Elevated levels of LDH are associated with various diseases, including malignancy tandfonline.com. This compound has been observed to downregulate the activity of LDH and the levels of proto-oncogenes like c-Myc and c-Fos, which are involved in regulating glycolysis and cell proliferation tandfonline.com. This suggests that this compound may inhibit the Warburg effect by modulating the activity of key enzymes and oncogenes involved in glycolytic metabolism tandfonline.com.
Impact of this compound on Mitochondrial Function and Bioenergetics (e.g., ATP synthesis, membrane potential)
This compound is incorporated into both cytosolic and mitochondrial tRNA, and its presence is crucial for optimal mitochondrial function and bioenergetics mdpi.comnih.govresearchgate.netnih.gov. Queuosine hypomodification or loss has been shown to lead to dysregulated aerobic respiration and a shift towards aerobic glycolysis researchgate.net.
In intact cells, this compound deficiency has been associated with an increased rate of mitochondrial proton leak and a decreased rate of ATP synthesis, correlating with reduced cellular ATP levels mdpi.comnih.gov. While the activity of individual complexes of the mitochondrial electron transport chain does not appear to be directly affected by this compound deficiency, the micronutrient plays a role in maintaining efficient mitochondrial mRNA translation, which is essential for producing components of the electron transport chain and ATP synthase nih.govresearchgate.netnih.gov.
The mitochondrial membrane potential is a major component of the proton-motive force driving ATP production mdpi.commicrobialcell.com. This compound deficiency can impact the mitochondrial membrane potential. Interestingly, in this compound-deficient cells adapted to grow in galactose medium, the re-introduction of glucose permitted the mitochondrial F1FO-ATP synthase to operate in reverse, acting to hyperpolarize the mitochondrial membrane potential mdpi.comnih.govresearchgate.net. This reversal of ATP synthase function, where it hydrolyzes ATP to pump protons, is a phenomenon observed in some cancer cells mdpi.commicrobialcell.comresearchgate.net. This compound supplementation has been shown to restore mitochondrial membrane potential and oxygen consumption rate in cells with mitochondrial tRNA variants nih.govresearchgate.net.
Queuosine modification at position 34 in mitochondrial tRNA (Q34) regulates the elongation rates of mitochondria, similar to cytoplasmic tRNAs nih.gov. Lack of Q modification is associated with reduced translation of mRNAs related to mitochondrial function nih.gov.
The following table summarizes some observed effects of this compound deficiency on cellular metabolism and bioenergetics:
| Metabolic Parameter | Effect of this compound Deficiency in HeLa Cells | Source(s) |
| Aerobic Glycolysis | Increased | mdpi.comnih.govresearchgate.netnih.gov |
| Glutaminolysis | Increased | mdpi.comnih.govnih.gov |
| Lactate Production | Increased | mdpi.comnih.govnih.gov |
| Ammonia Production | Increased | mdpi.comnih.govnih.gov |
| Lactate Dehydrogenase (LDH) Activity | Elevated | mdpi.comtandfonline.comnih.govresearchgate.net |
| Mitochondrial Proton Leak Rate | Increased | mdpi.comnih.gov |
| Mitochondrial ATP Synthesis Rate | Decreased | mdpi.comnih.gov |
| Cellular ATP Levels | Reduced | mdpi.comnih.gov |
| Mitochondrial Membrane Potential | Can be hyperpolarized by reversed ATP synthase activity under specific conditions | mdpi.comnih.govresearchgate.net |
| Mitochondrial mRNA Translation | Reduced translation of mRNAs related to mitochondrial function | researchgate.netnih.gov |
Role in Specific Amino Acid Biosynthesis (e.g., Tyrosine biosynthesis)
This compound has been linked to the biosynthesis of specific amino acids, particularly tyrosine. Tyrosine is generally considered a nonessential amino acid in higher eukaryotes because it can be synthesized from phenylalanine by the enzyme phenylalanine hydroxylase (PAH) wikipedia.orgnih.gov.
However, studies suggest that this compound deficiency can impair this conversion. In human HepG2 cells, the absence of this compound has been shown to impair the conversion of phenylalanine to tyrosine researchgate.net. Animal experiments using "germ-free" mice have provided evidence that while the absence of dietary this compound is not lethal in the presence of adequate dietary tyrosine, withdrawal of tyrosine from the diet in these mice leads to rapid physical deterioration and death wikipedia.org. This suggests that this compound depletion impairs the activity of phenylalanine hydroxylase wikipedia.org.
The mechanism underlying this link is not fully understood, but it appears that this compound depletion may impair the recycling of tetrahydrobiopterin (BH4), a crucial cofactor for the aromatic amino acid hydroxylase enzymes, including PAH wikipedia.org. This impairment can lead to a deficit in BH4 and an accumulation of dihydrobiopterin (BH2), thereby reducing the activity of PAH and consequently impairing the conversion of phenylalanine to tyrosine wikipedia.org. Studies in Trypanosoma brucei have also shown a connection between tRNA queuosine levels and tyrosine concentration, where low tyrosine levels lead to increased Q content in tRNAs oup.com.
Antioxidant Defense and Oxidative Stress Mitigation
This compound and its corresponding tRNA modification, queuosine (Q), are involved in cellular defense against oxidative stress portlandpress.comasm.orgpnas.org. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them, which can lead to cellular damage portlandpress.comresearchgate.netnih.gov.
Activation and Modulation of Antioxidant Enzymes (e.g., Catalase, SOD, GPX, GR)
This compound has been demonstrated to promote the activity of key cellular antioxidant enzymes, including catalase, superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and glutathione reductase (GR) portlandpress.comresearchgate.netnih.gov. These enzymes are crucial for detoxifying harmful reactive oxygen species portlandpress.com. Catalase breaks down hydrogen peroxide, while SOD catalyzes the dismutation of superoxide radicals portlandpress.com. GPX and GR are involved in the glutathione system, which helps neutralize hydrogen peroxide and hydroperoxides portlandpress.comxiahepublishing.com.
Research in a mouse model of transplanted lymphoma showed that the administration of this compound increased the activities of catalase, SOD, GPX, and GR, leading to the inhibition of oxidative stress portlandpress.compnas.org.
Protection of tRNAs from Stress-Induced Ribonuclease Cleavage
Queuosine modification in tRNAs provides protection against stress-induced cleavage by ribonucleases mdpi.compnas.orgbiorxiv.orgnih.gov. Under conditions of oxidative stress, tRNAs can be cleaved into fragments by enzymes like angiogenin (B13778026) mdpi.combiorxiv.orgnih.gov. This cleavage can impact protein synthesis and generate small RNA fragments with potential regulatory roles biorxiv.orgnih.gov.
Studies have shown that tRNAs lacking queuosine modification are more vulnerable to cleavage by ribonucleases under stress conditions biorxiv.orgnih.gov. The presence of the queuosine modification helps to protect its cognate tRNAs, such as tRNAHis and tRNAAsn, from this cleavage pnas.orgnih.gov. This protective role of queuosine helps maintain the integrity of the tRNA pool and influences the cellular landscape of tRNA-derived small RNA fragments pnas.orgnih.gov.
Responses to Environmental Toxicants (e.g., Arsenite)
This compound plays a role in the cellular response to environmental toxicants, such as arsenite pnas.orgnih.govresearchgate.net. Arsenite exposure can induce oxidative stress and mitochondrial dysfunction pnas.orgnih.gov. The availability of this compound has been shown to regulate the cellular response to arsenite pnas.orgnih.govresearchgate.net.
Queuine in Human Health and Pathophysiological States
Queuine (B138834) in Cancer Biology
Alterations in tRNA modification, including hypomodification with respect to queuosine (B110006), have been observed in various cancers and are associated with characteristics of malignancy. nih.govportlandpress.comresearchgate.net.
Hypomodification of Q-tRNA in Malignancy and Tumor Progression
Hypomodification of Q-tRNA, meaning incomplete modification of tRNAs with queuosine, is closely associated with cell proliferation and malignancy nih.govportlandpress.com. This hypomodification has been reported in several types of cancer, including ovarian cancer, lung cancer, leukemia, lymphoma, astrocytoma, and meningioma nih.govresearchgate.net. The degree of Q-hypomodification has been shown to correlate with the progression and stage of certain tumors nih.govuni-goettingen.detandfonline.com.
Research comparing tRNA modification in normal and cancerous tissues has demonstrated that tRNA from cancerous cells is often hypomodified compared to the fully modified tRNA found in normal, terminally differentiated somatic cells nih.govportlandpress.comfrontiersin.orgtandfonline.com. This suggests that the incomplete modification of Q-tRNA may be a characteristic feature of rapidly dividing cancer cells frontiersin.org. Exogenous administration of this compound has been shown to improve Q-tRNA modification in cancerous cells portlandpress.comtandfonline.com.
Correlation of this compound Deficiency with Tumor Aggressiveness and Patient Survival
Decreased levels of queuosine modification in tumor tissue have been shown to correlate with disease progression and poor patient survival in certain cancers nih.govuni-goettingen.detandfonline.comnih.gov. Studies on ovarian and lung cancer, for instance, have indicated that patients with lower Q-tRNA content have poorer long-term survival outcomes researchgate.net. This correlation suggests that the level of Q-tRNA modification could potentially serve as a predictor of tumor aggressiveness and patient prognosis nih.govuni-goettingen.de.
The exact mechanisms by which this compound deficiency and subsequent Q-tRNA hypomodification contribute to tumor aggressiveness and impact survival are still under investigation. However, it is hypothesized that the altered translational landscape resulting from hypomodified tRNAs may confer a selective advantage to cancer cells, potentially influencing their growth, metabolism, and resistance to therapy nih.govtandfonline.com.
Role of QTRT1 in Breast Cancer Development and Tumor Microenvironment
The enzyme QTRT1, a catalytic subunit of the tRNA guanine (B1146940) transglycosylase complex responsible for incorporating this compound into tRNA, plays a critical role in breast cancer development nih.govnih.gov. Studies using QTRT1-knockout breast cancer cells have demonstrated that QTRT1 deficiency can alter cell proliferation, tight junction formation, and migration in vitro nih.govnih.gov.
Furthermore, research in breast tumor mouse models has shown that QTRT1 deficiency impacts tumor growth and influences the tumor microenvironment, including changes in the recruitment and composition of the microbiome within tumors nih.govnih.govresearchgate.net. The relative abundance of certain bacteria in tumors induced from wildtype cells was found to be significantly higher than in tumors from QTRT1-deficient cells nih.govnih.gov. This suggests a potential interplay between QTRT1-mediated tRNA modification, cell proliferation, and the tumor microbiome in breast cancer progression nih.govnih.govresearchgate.net.
Data from studies on QTRT1 deficiency in breast cancer cells highlight its impact on key cellular processes and the tumor microenvironment:
| Cellular Process/Factor | Observation in QTRT1 Deficiency | Source |
| Cell Proliferation | Altered/Inhibited | nih.govnih.govresearchgate.net |
| Tight Junction Formation | Altered | nih.govnih.gov |
| Cell Migration | Altered | nih.govnih.gov |
| Tumor Growth (in vivo) | Suppressed | nih.govnih.govresearchgate.net |
| Tumor Microbiome Recruitment/Composition | Altered (e.g., reduced abundance of certain bacteria) | nih.govnih.govresearchgate.net |
This compound's Influence on Cell Proliferation, Apoptosis (e.g., Bcl2), and Oncogene Expression
This compound has been suggested to play a role in regulating cell proliferation, a hallmark of cancer nih.govportlandpress.com. While the precise mechanisms are not fully understood, studies suggest that this compound or Q-tRNA may inhibit cell proliferation nih.gov.
Research investigating the effect of this compound on cancer cells has shown that this compound can downregulate cell proliferation and the expression of proteins involved in cell survival, such as Bcl-2 nih.gov. Bcl-2 is an anti-apoptotic protein that inhibits programmed cell death and is often overexpressed in cancer, contributing to tumor growth and resistance to therapy nih.govjunikhyatjournal.innih.govoncotarget.com. Downregulation of Bcl-2 by this compound suggests that this compound may promote cell death in cancer cells nih.gov.
This compound has also been shown to influence the expression of growth-associated proto-oncogenes nih.gov. Studies have indicated that this compound treatment can downregulate elevated levels of proto-oncogenes like c-myc and c-fos in cancerous models, further suggesting a role in inhibiting anaerobic metabolism and cell proliferation tandfonline.com.
Data from studies on the influence of this compound on cancer cell behavior and gene expression:
| Factor | Observation with this compound Treatment (in cancerous models) | Source |
| Cell Proliferation | Downregulated/Inhibited | nih.govtandfonline.com |
| Bcl-2 Expression | Downregulated | nih.gov |
| c-myc Expression | Downregulated (in DLAT cancerous mouse) | tandfonline.com |
| c-fos Expression | Downregulated (in DLAT cancerous mouse) | tandfonline.com |
| Lactate (B86563) Dehydrogenase Activity | Brought down (elevated activity in DLAT cancerous mouse) | tandfonline.com |
Neurobiological Implications of this compound
This compound is notably enriched in the brain, suggesting a significant role in neurobiological functions and potentially offering neuroprotective benefits. oup.complos.orgbiorxiv.org.
This compound Enrichment in the Brain and its Neuroprotective Potential
This compound is a microbiome-derived molecule that is enriched in the brain and salvaged by humans through the gut epithelium oup.complos.orgbiorxiv.orgnih.gov. Its presence in the brain and its role in optimizing cytoplasmic and mitochondrial mRNA translation are considered important for preventing protein aggregation, a common feature in several neurological disorders oup.complos.orgbiorxiv.orgnih.gov.
This compound depletion has been linked to protein misfolding and the activation of endoplasmic reticulum stress and unfolded protein response pathways, which can lead to protein aggregation and mitochondrial impairment – processes often associated with neural dysfunction and neurodegeneration plos.orgresearchgate.netnih.gov.
Studies investigating the neuroprotective potential of synthesized this compound in in vitro models of neurodegeneration, such as models for Parkinson's disease (PD) and Alzheimer's disease (AD), have shown promising results oup.complos.orgresearchgate.netbiorxiv.orgnih.govnih.gov. Treatment with synthesized this compound has led to increased neuronal survival in these models plos.orgresearchgate.netbiorxiv.orgnih.gov. Additionally, it has been shown to decrease alpha-synuclein (B15492655) hyperphosphorylation, a marker of alpha-synuclein aggregation in PD models, and reduce tau hyperphosphorylation in AD models plos.orgbiorxiv.orgnih.gov.
This compound's role in maintaining normal levels of tetrahydrobiopterin (B1682763) (BH4), a crucial cofactor for enzymes involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, may also contribute to its neuroprotective effects plos.orgbiorxiv.orgdrugbank.com. BH4 is essential for the production of L-DOPA, the precursor of dopamine, a neurotransmitter deficient in PD patients plos.org. By influencing BH4 levels and protecting against oxidative stress, this compound may support neuronal health and function plos.orgbiorxiv.org.
Data from studies on the neurobiological implications of this compound:
| Area of Investigation | Key Findings Related to this compound | Source |
| Brain Enrichment | This compound is enriched in the brain. | oup.complos.orgbiorxiv.orgnih.gov |
| Protein Aggregation | Promotes optimal translation necessary to prevent protein aggregation. | oup.complos.orgbiorxiv.orgnih.gov |
| Neuronal Survival (in vitro neurodegeneration models) | Increased neuronal survival observed with synthesized this compound treatment. | plos.orgresearchgate.netbiorxiv.orgnih.gov |
| Alpha-synuclein Hyperphosphorylation (PD model) | Decreased with synthesized this compound treatment. | plos.orgbiorxiv.orgnih.gov |
| Tau Hyperphosphorylation (AD model) | Decreased with synthesized this compound treatment. | plos.orgbiorxiv.orgnih.gov |
| Tetrahydrobiopterin (BH4) Levels | Required for maintaining normal levels of BH4. | plos.orgbiorxiv.orgdrugbank.com |
| Oxidative Stress | Shown to protect against oxidative stress. | plos.orgbiorxiv.org |
Involvement in Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)
Growing evidence suggests a link between the gut microbiome and neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). plos.orgnih.gov Imbalances in the gut bacteria of patients with PD and AD have been observed. plos.orgnih.gov this compound, being a microbiome-derived molecule enriched in the brain, is believed to play a role in these conditions. plos.orgnih.gov Studies using in vitro models of neurodegeneration have investigated the protective effects of synthesized this compound (referred to as STL-101). plos.orgnih.gov These studies indicate that this compound may have neuroprotective potential in neurological disorders. plos.orgnih.govbiorxiv.orgproquest.com
Impact on Protein Aggregation and Misfolding (e.g., alpha-synuclein, tau hyperphosphorylation)
Protein aggregation and mitochondrial impairment are commonly associated with neural dysfunction and neurodegeneration. plos.orgnih.gov this compound depletion has been shown to lead to protein misfolding and the activation of endoplasmic reticulum stress and unfolded protein response pathways in both mice and human cells. plos.orgnih.gov Investigations using synthesized this compound (STL-101) in in vitro models of neurodegeneration have explored its ability to facilitate protein folding and prevent aggregation and mitochondrial defects. plos.orgnih.gov Treatment with STL-101 resulted in a significant decrease in hyperphosphorylated alpha-synuclein, a marker associated with alpha-synuclein aggregation in a PD model. plos.orgnih.govnih.gov Additionally, a decrease in tau hyperphosphorylation was observed in acute and chronic models of AD. plos.orgnih.gov These findings suggest that this compound may play a role in preventing protein aggregation and misfolding, hallmarks of several neurological disorders. plos.orgnih.govresearchgate.net
Effect of this compound on Protein Aggregation Markers in in vitro Models
| Neurodegenerative Model | Protein Aggregation Marker | Observed Effect of this compound (STL-101) Treatment | Source |
| Parkinson's Disease | Hyperphosphorylated alpha-synuclein | Significant decrease | plos.orgnih.govnih.gov |
| Alzheimer's Disease | Tau hyperphosphorylation | Decrease | plos.orgnih.govresearchgate.net |
Links to Dopamine Synthesis and BH4 Metabolism
This compound is thought to play an important role in dopamine synthesis through its connection with tetrahydrobiopterin (BH4) metabolism. nih.govbiorxiv.org BH4 is an essential cofactor for aromatic amino acid hydroxylases, including tyrosine hydroxylase (TH), which catalyzes the formation of levodopa (B1675098) (L-DOPA), the precursor of dopamine. nih.govbiorxiv.org Reduced levels of BH4 have been linked to PD. nih.govbiorxiv.orgresearchgate.net While the precise mechanism by which this compound/queuosine impacts BH4 is still being elucidated, studies suggest that this compound may help maintain normal levels of BH4. nih.govbiorxiv.org Queuosine appears to block BH4 oxidation, and this compound has demonstrated protection against oxidative stress, another factor contributing to neurological cell degeneration in PD. nih.govbiorxiv.org Germ-free mice on a diet deficient in both tyrosine and this compound developed neurological abnormalities, which indicates a crucial role for this compound in tyrosine metabolism. plos.orgnih.gov
Modulation of Mitochondrial Dysfunction in Neurological Contexts
Mitochondrial dysfunction is implicated in the molecular pathogenesis of both PD and AD. nih.govbiorxiv.org this compound is incorporated into both cytoplasmic and mitochondrial tRNAs, promoting efficient mRNA translation in both compartments. plos.orgnih.govnih.gov this compound depletion has been shown to promote mitochondrial dysfunction, leading to an increased rate of proton leak and a decrease in ATP production in cell models. plos.orgbiorxiv.orgmdpi.com This suggests that queuosine may assure quality control of mitochondrial translation and homeostasis, which is potentially important for preventing protein aggregation and mitochondrial defects associated with neurological disorders. plos.orgbiorxiv.org Recent research investigating the therapeutic effectiveness of this compound in cells from patients with mitochondrial tRNA (mt-tRNA) variants found that serum this compound levels were significantly reduced in these patients. nih.govnih.gov In vitro this compound supplementation was observed to restore reductions in mitochondrial protein activities, mitochondrial membrane potential, oxygen consumption rate (OCR), and increases in reactive oxygen species. nih.govnih.gov These findings highlight this compound supplementation as a potential approach to enhance the stability of mt-tRNA and rescue mitochondrial dysfunction caused by mt-tRNA variants. nih.govnih.gov
Impact of this compound Deficiency on Mitochondrial Function (in HeLa cells)
| Parameter | Effect of this compound Deficiency | Source |
| Mitochondrial proton leak | Increased rate | plos.orgbiorxiv.orgmdpi.com |
| ATP production | Decreased rate | plos.orgbiorxiv.orgmdpi.com |
| Cellular ATP levels | Reduction | mdpi.com |
This compound in Autoimmune Diseases
tRNA hypomodification with this compound is characteristic of rapidly proliferating cells, including activated T cells involved in autoimmune diseases. medchemexpress.comnih.gov Autoimmune diseases, such as multiple sclerosis, are characterized by the rapid expansion of T cells directed against self-antigens. nih.gov
Investigation of this compound Analogs in Autoimmune Models (e.g., Multiple Sclerosis)
Research has explored the potential medicinal relevance of targeting tRNA modification through this compound in the treatment of autoimmune diseases. nih.gov Specifically, studies have evaluated this compound analogs in models of multiple sclerosis, such as murine experimental autoimmune encephalomyelitis (EAE). medchemexpress.comnih.govresearchgate.netnih.gov Administration of a de novo designed eukaryotic TGT substrate (NPPDAG), a this compound analog, led to a complete reversal of clinical symptoms and a significant reduction in markers associated with immune hyperactivation and neuronal damage in the EAE model after five daily doses. nih.gov This therapeutic effect was dependent on TGT enzyme activity, as animals deficient in TGT were refractory to the therapy. nih.gov A library of this compound analogues targeting tRNA modification catalyzed by this compound tRNA ribosyltransferase (QTRT, also known as TGT) was evaluated in the murine EAE model. researchgate.netnih.gov Several active 7-deazaguanines emerged, demonstrating a structure-activity relationship requiring a flexible alkyl chain of a specific length for activity. researchgate.net The effect of some this compound analogs is to influence the differentiation of T cells towards a regulatory phenotype instead of an effector phenotype, potentially mitigating the autoimmune attack without suppressing the general immune response. azadyne.com
Effect of this compound Analog (NPPDAG) in Murine EAE Model
| Outcome Measured | Effect of NPPDAG Administration | Source |
| Clinical symptoms of EAE | Complete reversal | nih.gov |
| Markers of immune hyperactivation and neuronal damage | Dramatic reduction | nih.gov |
This compound in Infectious Diseases and Microbial Interactions
This compound is exclusively synthesized by bacteria and is salvaged by eukaryotes. plos.orgdrugbank.commdpi.com This highlights a significant interaction between the host and its microbiota regarding this compound availability. mdpi.comasm.org Some pathogenic bacteria, such as Clostridioides difficile and Chlamydia trachomatis, are reported to synthesize this compound to promote their virulence. researchgate.net
The eukaryotic parasite Entamoeba histolytica, which resides in the colon and feeds on the microbiota, also interacts with gut bacteria regarding this compound. mdpi.comasm.org E. histolytica can salvage this compound from gut bacteria, and this salvaged this compound is incorporated into its tRNA. mdpi.comasm.orgresearchgate.net this compound has been shown to regulate the transcriptome of E. histolytica, upregulating genes involved in resistance to oxidative stress and downregulating genes associated with virulence. asm.orgresearchgate.net In the presence of this compound, protein synthesis in E. histolytica exposed to oxidative stress is not blocked, which may aid the parasite in enduring oxidative stress. asm.orgresearchgate.net This suggests that this compound obtained from the gut microbiota can influence the physiology and virulence of intestinal parasites. asm.orgresearchgate.net
Effect of this compound on Entamoeba histolytica
| Parameter | Effect of this compound Presence | Source |
| Expression of genes for oxidative stress resistance | Upregulated | asm.orgresearchgate.net |
| Expression of genes for virulence | Downregulated | asm.orgresearchgate.net |
| Protein synthesis under oxidative stress | Not blocked | asm.orgresearchgate.net |
Role in Bacterial Virulence and Pathogenesis (e.g., Shigella flexneri)
Research on Shigella flexneri, an enteropathogen causing bacillary dysentery, has demonstrated a link between tRNA-guanine transglycosylase (TGT), the enzyme responsible for inserting this compound into tRNA, and bacterial virulence. Studies have shown that a mutant strain of S. flexneri with an inactivated tgt gene (also referred to as vacC) exhibits significantly reduced translation of VirF, a key transcriptional regulator essential for activating downstream virulence factors required for cellular invasion and spread within the host. This reduction in VirF levels renders the bacteria unable to efficiently invade host cells. Restoring a functional Shigella tgt gene in these mutants restores both VirF expression and virulence, highlighting the importance of this compound modification, mediated by TGT, in the pathogenesis of S. flexneri. While the primary function of TGT is tRNA modification, in vitro studies have also shown that Escherichia coli TGT (highly homologous to S. flexneri TGT) can recognize and site-specifically modify virF mRNA, suggesting a potential additional layer of translational control beyond tRNA modification.
Influence on Eukaryotic Parasite Physiology and Virulence (e.g., Entamoeba histolytica)
This compound also influences the physiology and virulence of eukaryotic parasites, such as Entamoeba histolytica, the causative agent of amebiasis. E. histolytica resides in the colon and interacts with the gut microbiota. Similar to humans, E. histolytica cannot synthesize this compound and must salvage it from its environment, including the gut bacteria. nih.gov
Studies have shown that this compound has a dual role in E. histolytica. It can induce mild resistance to oxidative stress in the parasite. nih.gov However, importantly, this compound also attenuates the virulence of E. histolytica. nih.gov This attenuation is associated with the downregulation of genes linked to virulence, including those encoding cysteine proteases, cytoskeletal proteins, and small GTPases. nih.gov The incorporation of this compound into E. histolytica tRNAs by its TGT homolog (EhTGT, a heterodimer of EhQTRT1 and EhQTRTD1) is crucial for these effects. Silencing EhTGT prevents this compound incorporation and impairs the parasite's growth, resistance to oxidative stress, and cytopathic activity. nih.gov The salvage of this compound by E. histolytica from bacteria or queuosine-modified tRNAs may involve specific enzymatic machinery, with EhDUF2419 identified as a potential candidate for salvaging queuosine from bacteria. The ability of bacterially derived this compound to inhibit E. histolytica virulence suggests potential therapeutic strategies for amebiasis. nih.gov
Host-Pathogen Competition for this compound in the Microbiome
The reliance of both the human host and certain pathogens and parasites on salvaged this compound from the gut microbiome creates a scenario of host-pathogen competition for this essential micronutrient. uni.lu Eukaryotes, including humans, depend on gut bacteria for de novo synthesis of this compound. wikipedia.orguni.lufishersci.at However, some pathogenic and commensal bacteria also possess this compound salvage pathways, allowing them to acquire this compound from the environment or other microbes. uni.lu
The presence of these salvage enzymes in bacteria, including pathogens like Chlamydia trachomatis and Clostridioides difficile, was a significant discovery, indicating that these bacteria can compete directly with the human host for available this compound. This competition can impact the availability of this compound for the host, potentially influencing host health and susceptibility to infection. uni.lu The complex ecosystem of the gut microbiome involves intricate exchanges of this compound and its precursors among different microbial species and the host, with approximately 50% of gut bacteria estimated to require salvaging a queuosine precursor. uni.lu Understanding this competition is crucial for deciphering the complex interactions within the gut microbiome and their implications for health and disease.
This compound in Inflammatory Bowel Disease (IBD)
This compound and its associated tRNA modification have been increasingly linked to the pathogenesis of Inflammatory Bowel Disease (IBD), a chronic inflammatory condition of the gastrointestinal tract. wikipedia.org
tRNA Modopathies and Altered this compound Metabolites in IBD
Studies in human patients with IBD, including Ulcerative Colitis and Crohn's disease, have revealed the presence of tRNA modopathies and alterations in this compound-related metabolites. wikipedia.org Specifically, the expression of QTRT1 (this compound tRNA-ribosyltransferase 1), the catalytic subunit of the enzyme complex responsible for incorporating this compound into tRNA in eukaryotes, is significantly downregulated in IBD patients. wikipedia.org This reduction in QTRT1 is accompanied by decreased levels of the four Q-tRNA-related tRNA synthetases (asparaginyl-, aspartyl-, histidyl-, and tyrosyl-tRNA synthetase). wikipedia.org These findings suggest a disruption in the normal process of queuosine modification of tRNA in the context of IBD. Altered QTRT1-related metabolites have also been observed in human IBD, further supporting the notion of dysregulated this compound metabolism. wikipedia.org
QTRT1's Role in Intestinal Epithelial Barrier Function and Inflammation
QTRT1 plays a critical role in maintaining intestinal epithelial barrier function, which is often compromised in IBD. Reduced levels of QTRT1 are significantly correlated with altered intestinal junctions, including the downregulation of β-catenin and claudin-5 and the upregulation of claudin-2. wikipedia.org These changes in junctional proteins are indicative of increased intestinal permeability. Studies using QTRT1 knockout mice and cell lines with QTRT1 knockdown have confirmed that reduced QTRT1 leads to increased permeability and dysfunction of intestinal epithelial cells. wikipedia.org Furthermore, QTRT1 deficiency has been linked to mitochondrial dysfunction and apoptosis in intestinal epithelial cells, characterized by increased mitochondrial ROS production, heightened mitophagy, and increased apoptosis markers like phosphorylated PARP and cleaved Caspase 3. These findings highlight QTRT1's importance in maintaining intestinal barrier integrity and preventing inflammation.
This compound's Protective Effects on Intestinal Integrity
Supplementation with this compound has shown protective effects on intestinal integrity in experimental models of inflammation. In vitro studies using cell lines and organoids have demonstrated that this compound treatment can significantly enhance cell proliferation and junction activity. wikipedia.org Moreover, this compound treatment has been shown to reduce inflammation in epithelial cells. wikipedia.org In mouse organoids treated with DSS (Dextran sulfate (B86663) sodium) to induce inflammation, this compound treatment protected against DSS-induced inflammatory effects, as indicated by altered expression of β-catenin and claudins. wikipedia.org this compound treatment also reduced markers of inflammation such as phosphorylated NF-κB P65 and phosphorylated β-Catenin in TNF-α-treated cells. These findings suggest that adequate levels of this compound may help protect the intestinal epithelial barrier and mitigate inflammation, offering potential therapeutic implications for IBD.
Academic Methodologies and Analytical Approaches for Queuine Research
In Vitro Cellular Models (e.g., Fibroblast Cultures, Cancer Cell Lines)
In vitro cellular models are widely used to study queuine (B138834) uptake, metabolism, and its impact on cell proliferation and function. Human foreskin fibroblasts (HFF) have been extensively used to study this compound transport, often employing a tritiated derivative of this compound (rQT3) to track uptake kinetics. Studies in HFF cultures revealed a biphasic uptake mechanism with both high and low Km components, suggesting the involvement of multiple transporters. mdpi.comnih.gov Protein kinase C (PKC) has been shown to stimulate both the cellular transport of this compound and the activity of tRNA-guanine ribosyltransferase (TGRase) in cultured human fibroblasts, indicating a regulatory link between signaling pathways and this compound modification. nih.gov
Cancer cell lines are also valuable models for studying this compound deficiency, which is often observed in rapidly proliferating and neoplastic cells. mdpi.commdpi.comnih.gov Studies using cell lines such as HeLaS3, A-431, HL-60, Colo-DM320, PC-12, EAT, NIH-3T3, HxGC3 colon adenocarcinoma, and MCF-7 breast adenocarcinoma have provided insights into the cell-type specific effects of this compound supplementation on proliferation and its association with oncogene expression and metabolism. mdpi.comresearchgate.netnih.gov For instance, this compound addition has been shown to have varied effects on proliferation depending on the cell line and can influence the expression of proto-oncogenes like c-fos and c-myc. mdpi.com this compound deficiency has also been linked to the promotion of Warburg-type metabolism in HeLa cells. mdpi.com
Research using cultured cells has demonstrated that the availability of this compound in the growth medium directly impacts the level of Q-modified tRNA. For example, rat liver epithelial cells grown in horse serum, which is low in this compound, show a significant reduction in Q-tRNA levels. mdpi.com Similarly, culturing human cell lines like HeLa and HCT116 in serum-free medium leads to a reduction in Q-tRNA, which can be restored by adding exogenous this compound. embopress.org
Data from fibroblast cultures regarding this compound uptake kinetics:
| Uptake Component | Km (nM) | Uptake Rate (pmol/106 cells/h) | Saturation Time |
| Low Km | ~30 | ~13.5 | 2-4 minutes |
| High Km | ~350 | ~2.3 | 3-4 hours |
Based on data from human foreskin fibroblasts mdpi.comnih.gov.
In Vivo Animal Models (e.g., Germ-free Mice, Disease-specific Mouse Models)
In vivo animal models are crucial for understanding the systemic effects of this compound and its role in development and disease. Germ-free mice maintained on a chemically defined, this compound-deficient diet are a key model to study the consequences of systemic this compound depletion. mdpi.comembopress.orgpnas.orgnih.gov These studies have shown that germ-free mice fed a this compound-free diet exhibit significant depletion of Q-modified tRNA in various tissues, although the extent of depletion can vary among different tRNA species. mdpi.comnih.gov Supplementation with exogenous this compound in these mice can restore Q-modification of tRNA. mdpi.comembopress.org
Disease-specific mouse models are also employed to investigate the involvement of this compound in various pathological conditions. For instance, studies using mouse models have explored the link between this compound deficiency and conditions like inflammatory bowel disease and experimental autoimmune encephalomyelitis (EAE). medchemexpress.comnih.gov Qtrt1 knockout mice, which lack the catalytic subunit of the enzyme responsible for incorporating this compound into tRNA, serve as a model for endogenous this compound deficiency and have revealed insights into the impact of Q-tRNA loss on mitochondrial function and neurological processes. medchemexpress.comembopress.org Research in Qtrt1 knockout mice has shown that loss of Q-tRNA leads to an imbalance in codon-biased protein translation speed and can result in learning and memory deficits, with observed sex-dependent differences. embopress.org
Data on Q-tRNA levels in germ-free mice on a this compound-deficient diet:
| tRNA Species | % Q-modification (this compound-deficient) | % Q-modification (Conventional/Chow) |
| tRNAHis | ~15% | 88% |
| tRNAAsn | ~15% | 85% |
| tRNAAsp | 100% | 100% |
| tRNATyr | 100% | 100% |
Based on data from germ-free mice maintained on a chemically defined diet nih.gov.
Biochemical Assays for this compound-related Enzymes (e.g., TGTase Activity, Kinetic Studies)
Biochemical assays are essential for characterizing the enzymes involved in this compound metabolism and incorporation, particularly tRNA-guanine transglycosylase (TGT), also known as this compound tRNA-ribosyltransferase (QTRT). TGT catalyzes the exchange of guanine (B1146940) at the wobble position (position 34) of specific tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) with this compound. nih.govuniprot.orgresearchgate.net
Assays for TGTase activity typically measure the rate of incorporation of radiolabeled guanine or this compound into target tRNAs. These assays can be performed using purified enzymes or cell extracts. mdpi.comnih.gov Kinetic studies, such as determining Km and kcat values, provide crucial information about enzyme-substrate affinity and catalytic efficiency. nih.govuniprot.orgnih.gov Studies have shown that eukaryotic TGT (this compound-insertase) is a heterodimeric enzyme, distinguishing it from the single-subunit bacterial TGT. mdpi.comresearchgate.net Kinetic analyses have also provided insights into the substrate specificity of TGT and differences between bacterial and human enzymes in recognizing this compound and its precursors. nih.govresearchgate.net
Biochemical assays have been used to identify deficiencies in the this compound modification system in cultured cells. For example, studies on human cancer cell lines have revealed that some lines lack functional TGRase activity, while others have inefficient this compound salvage mechanisms. nih.gov
Kinetic parameters of human TGT:
| Substrate | Km (µM) | kcat (sec-1) |
| tRNATyr | 0.34 | 0.0056 |
| Guanine | 0.41 | 0.00586 |
Based on data for human TGT uniprot.org.
Molecular Biology Techniques for tRNA Analysis (e.g., Northern Blot for Q-tRNA, Bisulfite Sequencing for RNA Modifications)
Bisulfite sequencing, a technique commonly used for DNA methylation analysis, has been adapted for studying RNA modifications, including cytosine methylation (m5C) in tRNA. embopress.orgoup.commdpi.commdpi.com This method allows for the mapping of m5C at single-nucleotide resolution. oup.commdpi.com Studies have shown a crosstalk between this compound modification and Dnmt2-mediated cytosine methylation at position 38 of tRNAAsp, where this compound incorporation is required for efficient C38 methylation in some organisms. embopress.orgoup.commdpi.com High-throughput bisulfite sequencing can provide a genome-wide view of tRNA methylation patterns. oup.com
Representative data from APB Northern blot analysis showing Q-tRNA depletion:
| Cell Line / Condition | tRNA Species | % Q-modification |
| HeLa cells in serum-free medium | tRNAHis | Reduced |
| HCT116 cells in serum-free medium | tRNAHis | Reduced |
| Axenic mice on q-free diet (Liver) | tRNAHis | Reduced |
| Axenic mice on q-free diet (Brain) | tRNAHis | Reduced |
Based on qualitative descriptions and figures from cited sources embopress.org.
Quantitative Analysis of this compound and Queuosine (B110006) in Biological Samples (e.g., LC-MS/MS)
Quantitative analysis of this compound and queuosine in biological samples is crucial for determining their cellular levels and distribution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the precise quantification of this compound and queuosine in various biological matrices, including cell pellets and tissue extracts. embopress.orgembopress.orgnih.govbiorxiv.org This method allows for the separation and detection of this compound and queuosine based on their unique mass-to-charge ratios and fragmentation patterns.
LC-MS/MS can be used to measure the intracellular concentration of free this compound base and queuosine-5'-monophosphate, providing insights into this compound uptake and metabolism. biorxiv.org It is also employed to quantify the levels of Q-modified nucleosides released from hydrolyzed tRNA, offering a direct measure of the extent of tRNA queuosine modification. embopress.orgembopress.orgnih.gov This quantitative data can be correlated with findings from other techniques, such as APB Northern blots, to provide a comprehensive picture of this compound status in a sample. embopress.org
LC-MS/MS analysis has been used to confirm the absence of Q-modified tRNAs in Qtrt1-deficient mice, validating the genetic model. embopress.org It has also been applied to study the uptake kinetics of this compound and queuosine in cells, confirming the role of specific transporters like SLC35F2. biorxiv.org
Proteomic and Translational Profiling Studies (e.g., SILAC, Ribosome Profiling, Codon Analytics)
Proteomic and translational profiling techniques are employed to investigate the downstream effects of this compound modification on protein synthesis and the cellular proteome. Queuosine modification at the wobble position of tRNA is known to influence translation efficiency and fidelity. nih.govembopress.orgnih.govnih.gov
Ribosome profiling (also known as Ribo-seq) is a high-throughput sequencing technique that provides a snapshot of actively translating ribosomes on mRNA transcripts at single-nucleotide resolution. embopress.orgembopress.orgnih.govplos.orgspringernature.com By analyzing the distribution and density of ribosome footprints, researchers can infer translation elongation rates and identify regions of stalled or slowed translation. embopress.orgembopress.orgnih.govplos.org Ribosome profiling studies have shown that this compound depletion can lead to increased ribosome density at Q-decoded codons, suggesting slower translation of these codons in the absence of the modification. embopress.orgembopress.org This technique can also reveal effects on near-cognate codons and global imbalances in translation elongation speed. embopress.orgnih.gov
Data from ribosome profiling showing the effect of this compound depletion on ribosome density:
| Codon Family (decoded by Q-tRNA) | Ribosome Density (this compound-deficient) | Ribosome Density (this compound-sufficient) | Implication |
| Asp (GAC, GAU) | Increased | Normal | Slower translation |
| Asn (AAC, AAU) | Increased | Normal | Slower translation |
| His (CAC, CAU) | Increased | Normal | Slower translation |
| Tyr (UAC, UAU) | Increased | Normal | Slower translation |
Based on findings from ribosome profiling studies embopress.orgembopress.orgnih.gov.
Genetic Manipulation and Mutagenesis Studies (e.g., Gene Knockouts, Mutant Strains)
Genetic manipulation and mutagenesis studies are powerful tools for dissecting the molecular pathways involving this compound. Gene knockout technology, such as using CRISPR-Cas9, allows for the targeted disruption of genes involved in this compound uptake, metabolism, or tRNA modification. medchemexpress.combiorxiv.orggenecards.org For example, knockout of the Qtrt1 gene in mice has been instrumental in creating a model of endogenous this compound deficiency and studying its physiological consequences. medchemexpress.comembopress.org Similarly, CRISPR-Cas9 has been used to investigate the role of the SLC35F2 gene as a transporter for this compound and queuosine in human cells. biorxiv.org
Studying mutant strains in model organisms like Escherichia coli and Schizosaccharomyces pombe has also provided valuable insights into this compound biosynthesis and modification. mdpi.comoup.comresearchgate.netresearchgate.net Mutant E. coli strains deficient in TGT or enzymes involved in preQ1 or preQ0 synthesis have been used to study the importance of queuosine modification for bacterial fitness and protein synthesis rate. mdpi.comresearchgate.net In S. pombe, mutant strains have been used to investigate the relationship between this compound modification and other tRNA modifications like m5C. oup.commdpi.comoup.com
These genetic approaches allow researchers to establish causal relationships between specific genes or pathways and phenotypes related to this compound status and function.
Computational Biology and In Silico Modeling in this compound Research
Computational biology and in silico modeling approaches have become invaluable tools in elucidating the molecular mechanisms of this compound and its interactions with biological targets. These methods allow researchers to simulate molecular behavior, predict binding affinities, and analyze structural dynamics, complementing experimental studies.
A significant area where computational techniques have been applied is in exploring this compound's potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Molecular docking and molecular dynamics (MD) simulations have been utilized to investigate the binding interactions of this compound with various protein targets implicated in AD pathogenesis. These targets include Acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), N-methyl-D-aspartate receptor (NMDAR), monoamine oxidase A (MAO-A), and Synapsin III. wikipedia.orgroyalsocietypublishing.orguni.lu
Molecular docking studies have predicted significant binding affinities between this compound and these AD-related proteins. For instance, docking scores indicating favorable binding have been reported for AChE, BACE-1, NMDAR, MAO-A, and Synapsin III. wikipedia.orgroyalsocietypublishing.orguni.lu
| Protein Target | Predicted Docking Score (kcal/mol) |
| AChE | -10.1 |
| BACE-1 | -5.97 |
| NMDAR | -5.63 |
| MAO-A | -8.40 |
| Synapsin III | -10.56 |
| Table 1: Predicted docking scores of this compound with selected Alzheimer's disease-related protein targets. wikipedia.orgroyalsocietypublishing.orguni.lu |
Subsequent MD simulations have provided insights into the stability of the complexes formed between this compound and these proteins. These simulations have shown that this compound can form stable complexes and maintain its binding conformation over time. wikipedia.orgroyalsocietypublishing.orguni.lu Analysis of protein dynamics through methods like elastic network model simulations and principal component analysis (PCA) has revealed that this compound binding can induce changes in the conformational dynamics of the target proteins, potentially influencing their function. wikipedia.orgroyalsocietypublishing.orguni.lu Notably, this compound binding was observed to alter the dynamics more significantly in highly mobile proteins such as NMDAR and MAO-A. wikipedia.orgroyalsocietypublishing.orguni.lu
Computational approaches have also been crucial in understanding the interaction of this compound with tRNA-guanine transglycosylase (TGT), the enzyme responsible for incorporating this compound into tRNA. Molecular dynamics simulations have been employed to determine the amino acid residues within the active site of TGT that are important for efficient binding of ligands, including this compound and its structural analogs like 7-methylguanine. nih.govcloudna.cnnih.govresearchgate.net These studies have suggested that the ability of an inhibitor to adopt a charged state within the environment of specific hydrogen bond acceptors in the TGT active site plays a key role in complex formation. nih.govresearchgate.net
In silico modeling has contributed to understanding the structural basis of TGT activity and substrate specificity. Comparisons of the substrate-binding pockets in prokaryotic and eukaryotic TGTs, likely informed by structural data and modeling, have highlighted key differences that accommodate the specific substrates (this compound in eukaryotes and preQ₁ in many bacteria). invivochem.cnmedicaljournals.se Furthermore, computational models have been used to predict essential regions for the interaction between the subunits of the eukaryotic TGT heterodimer, such as EhQTRT1 and EhQTRTD1 in Entamoeba histolytica. latoxan.comnih.govjrasb.com
Computational modeling has also provided a theoretical basis for understanding how this compound modifies the structural properties of tRNA. Modeling studies have demonstrated that the presence of this compound at the wobble position (position 34) can restrict the flexibility of the tRNA anticodon loop by establishing an extended network of intraresidue and intramolecular hydrogen bonds. This structural effect is thought to facilitate the recognition of both cognate codons ending in adenosine (B11128) (NAC) and uridine (B1682114) (NAU) without a strong preference for either. guidetopharmacology.org
Computational methods for predicting RNA-binding sites on proteins like TGT have also been developed and applied, utilizing factors such as electrostatics, evolutionary conservation, and geometric properties of the protein surface. wikipedia.org These predictive models help in identifying potential interaction regions between TGT and tRNA.
Future Research Directions and Therapeutic Perspectives
Elucidating Unidentified Mechanisms of Queuine (B138834) Action
While the primary known function of this compound involves its incorporation into tRNAs and subsequent influence on translation, there is evidence suggesting additional, as yet unidentified, mechanisms of action. drugbank.comresearchgate.net Research indicates that this compound may directly or indirectly affect various cellular processes beyond its established role in tRNA modification. For instance, studies have shown that this compound can influence the cellular antioxidant defense system by activating antioxidant enzyme activities, although the precise mechanism behind this regulation requires further investigation. portlandpress.com The possibility of this compound acting as a free base to regulate antioxidant enzyme activities, independent of its incorporation into tRNA, has also been raised. portlandpress.com Further research is needed to fully understand these potential alternative mechanisms and their contributions to this compound's biological effects.
Investigating Transcriptional and Epigenetic Regulation of this compound Metabolism Genes
The levels of queuosine (B110006) modification in tRNAs can vary, notably being incomplete in rapidly proliferating cells like cancer cells, but complete in terminally differentiated somatic cells. portlandpress.comnih.gov This suggests that the genes involved in this compound metabolism, particularly the eukaryotic tRNA-guanine transglycosylase (eTGT) complex (comprising QTRT1 and QTRT2 subunits), may be subject to transcriptional and epigenetic regulation. nih.govazadyne.com Understanding how the expression of these genes is controlled at the transcriptional and epigenetic levels could provide insights into the mechanisms underlying altered queuosine modification in different physiological and pathological states, such as development, differentiation, aging, and cancer. portlandpress.comnih.govjensenlab.orgfrontiersin.org Research in this area may involve studying promoter regions, transcription factor binding, and epigenetic modifications (e.g., DNA methylation, histone modifications) associated with the genes encoding this compound metabolism enzymes.
Advanced Understanding of this compound's Impact on Specific Biological Functions and Pathways
This compound's influence on tRNA modification has downstream effects on various biological functions and pathways. Continued research is necessary to gain a more advanced understanding of these impacts. Studies have linked this compound to the generation of important biochemicals, including neurotransmitters like serotonin, dopamine (B1211576), epinephrine, and norepinephrine, as well as nitric oxide and lipids. drugbank.com Its potential role in neurological functions and its link to the BH4 pathway, essential for neurotransmitter synthesis, warrant further investigation. drugbank.comnih.gov this compound has also been implicated in regulating cell proliferation, differentiation, aerobic/anaerobic metabolism control, and signal transduction pathways. portlandpress.com Research is ongoing to delineate the specific pathways and molecular events through which this compound exerts these effects, potentially utilizing advanced techniques such as transcriptomics, proteomics, and metabolomics. biorxiv.org
Development and Evaluation of this compound Analogs as Potential Therapeutic Agents
The biological importance of this compound and the observed deficiencies in queuosine modification in certain disease states have spurred interest in developing and evaluating this compound analogs for therapeutic purposes. nih.govnih.govresearchgate.netbiorxiv.org The eukaryotic tRNA-guanine transglycosylase enzyme has shown the ability to recognize a broad range of artificial 7-deazaguanine (B613801) derivatives for tRNA incorporation, highlighting the potential for developing modified this compound molecules. azadyne.com Studies have already demonstrated promising results with this compound analogs in animal models of diseases like multiple sclerosis, where an analog led to full disease remission. drugbank.comnih.govnih.govresearchgate.netbiorxiv.org Future research involves the synthesis of novel this compound analogs with improved pharmacokinetic properties, targeted delivery, and enhanced biological activity, followed by rigorous in vitro and in vivo evaluation to assess their efficacy and therapeutic potential in various conditions, including neurodegenerative diseases and cancer. researchgate.netnih.govnih.govbiorxiv.org
This compound as a "Longevity Vitamin" and its Role in Healthy Aging
This compound has been proposed as a "putative longevity vitamin" due to its essential role in generating critical bodily chemicals and its potential age-delaying or prolonged survival functionality. drugbank.comresearchsolutions.comnih.govnih.govresearchgate.net The concept of "longevity vitamins" suggests that certain nutrients, while not strictly essential for immediate survival, are crucial for long-term health and preventing age-related decline. researchsolutions.comnih.govnih.govresearchgate.net Research in this area focuses on understanding how this compound contributes to healthy aging, potentially through maintaining the generation of essential biochemicals, protecting against oxidative stress, and influencing cellular processes linked to longevity. drugbank.comportlandpress.com Further studies, including longitudinal studies and investigations in aging models, are needed to solidify the evidence for this compound as a longevity vitamin and to elucidate its specific mechanisms in promoting healthy aging.
Targeting Bacterial this compound Metabolism for Antimicrobial Strategies
Bacteria possess the exclusive ability to synthesize this compound de novo, making their this compound metabolism pathway a potential target for antimicrobial strategies. drugbank.comresearchgate.net Inhibiting bacterial enzymes involved in this compound biosynthesis, such as tRNA-guanine transglycosylase (TGT), could disrupt tRNA modification in bacteria, affecting their protein synthesis, growth, and virulence. nih.govbiorxiv.orgscielo.brfrontiersin.org Research in this direction involves identifying and characterizing the key enzymes and transporters in bacterial this compound metabolism, developing specific inhibitors, and evaluating their efficacy as novel antimicrobial agents. Targeting bacterial this compound metabolism could be particularly relevant for combating pathogenic bacteria that rely on this compound for virulence or survival within the host. nih.govresearchgate.net
Modulating Microbiome-Queuine Interactions for Host Health Interventions
The gut microbiome is a primary source of this compound for eukaryotic hosts, establishing a significant interaction axis between the microbiome and host health. drugbank.commdpi.comresearchgate.netmdpi.comnih.govfrontiersin.org Modulating this interaction presents opportunities for host health interventions. Research areas include understanding how different gut bacterial species contribute to this compound production, how host factors influence the uptake and metabolism of microbiome-derived this compound, and how alterations in the microbiome composition impact host this compound status and related physiological functions. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Strategies such as dietary interventions, probiotics, or prebiotics aimed at favorably altering the gut microbiota composition could potentially be used to modulate this compound availability and influence host health, particularly in conditions linked to altered this compound status or microbiome dysbiosis. nih.govfrontiersin.orgnih.govresearchgate.netnih.govpasteur.fr
Q & A
Q. What is the role of queuine in tRNA modification, and how can its presence be experimentally verified?
this compound is a bacterial-derived 7-deaza-guanosine derivative incorporated into the wobble position of eukaryotic tRNAs with GUN anticodons. To verify its presence:
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect this compound-modified nucleosides in tRNA hydrolysates. Compare retention times and fragmentation patterns with synthetic this compound standards .
- Experimental Design : Isolate tRNA from model organisms (e.g., Schizosaccharomyces pombe or murine tissues) and perform enzymatic digestion followed by LC-MS/MS analysis. Include negative controls (e.g., this compound-deficient mutants).
Q. How does this compound deficiency affect baseline translational efficiency in eukaryotic systems?
this compound enhances translational speed for C-ending codons (e.g., GAC for aspartate) and reduces speed for U-ending codons (e.g., AAU for asparagine).
- Methodology : Conduct ribosome profiling to quantify ribosome occupancy at synonymous codons. Compare wild-type and this compound-deficient strains .
- Data Interpretation : Use statistical tools (e.g., DESeq2) to analyze differences in ribosome stalling. Normalize data against tRNA abundance measurements.
Advanced Research Questions
Q. How can this compound-dependent codon usage bias be reconciled with conflicting data on translational fidelity?
this compound suppresses second-position misreading (e.g., glycine codon GGC) but does not affect wobble misreading. Contradictions may arise from species-specific tRNA modification landscapes.
- Methodology :
- Perform in vitro translation assays using this compound-supplemented vs. deficient lysates.
- Quantify misincorporation rates via fluorescent reporter systems or mass spectrometry .
- Data Contradiction Analysis : Compare results across models (e.g., S. pombe vs. mammalian cells). Differences may stem from this compound uptake efficiency or competing post-transcriptional modifications.
Q. What experimental strategies can elucidate the this compound-Dnmt2/Pmt1 interaction in tRNA methylation?
this compound stimulates C38 methylation in tRNAAsp via Dnmt2/Pmt1.
- Methodology :
- Use CRISPR/Cas9 to generate Dnmt2/Pmt1 knockout strains.
- Perform bisulfite sequencing or methyl-RNA immunoprecipitation (MeRIP-seq) to assess methylation levels .
- Controls : Include this compound supplementation rescue experiments and validate findings in cross-species models (e.g., mice).
Methodological Challenges and Solutions
Q. How can researchers account for this compound's bacterial origin when designing eukaryotic studies?
this compound is salvaged from diet or microbiota in multicellular eukaryotes.
- Experimental Design :
- Use gnotobiotic models to control microbial this compound contributions.
- Supplement culture media with synthetic this compound (e.g., 10–100 nM) to mimic physiological levels .
- Data Normalization : Measure this compound uptake via radiolabeled tracer assays and adjust dosing regimens accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
